molecular formula C15H24 B1614851 gamma-Gurjunene CAS No. 22567-17-5

gamma-Gurjunene

Cat. No. B1614851
Key on ui cas rn: 22567-17-5
M. Wt: 204.35 g/mol
InChI Key: DUYRYUZIBGFLDD-UHFFFAOYSA-N
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Patent
US07214507B2

Procedure details

Before experiments as described in this example were started, it was tested which organic solvent could be best used to dissolve the substrate. Stock solutions of 10 mM γ-gurjunene were prepared in hexane, pentane, iso-propanol ethanol and DMSO, and 5 μL of these solutions was added to the incubation-mixture. On the basis of the results of Table III ethanol was chosen as solvent for the substrates in all experiments, instead of the commonly used pentane (e.g. Karp et al., 1990).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solutions
Quantity
5 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][CH3:5].[CH2:6](O)[CH3:7].[CH:9](O)([CH3:11])[CH3:10].CS(C)=O.[CH2:17](O)C.[CH3:20][CH2:21][CH2:22][CH2:23]CC>>[CH3:10][CH:9]1[CH:11]2[CH2:20][CH2:21][CH:22]([CH3:23])[C:5]2=[CH:4][CH:3]([C:6]([CH3:7])=[CH2:17])[CH2:2][CH2:1]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O.C(C)(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Name
solutions
Quantity
5 μL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the substrate

Outcomes

Product
Name
Type
product
Smiles
CC1CCC(C=C2C1CCC2C)C(=C)C
Measurements
Type Value Analysis
AMOUNT: MOLARITY

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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